4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide
Description
4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 4-phenoxyphenyl group and a sulfonyl-linked 3,5-dimethylpiperidine moiety. Its design incorporates bulkier aromatic and heterocyclic substituents, which may enhance binding specificity and metabolic stability compared to simpler derivatives.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4S2/c1-20-16-21(2)18-32(17-20)38(34,35)26-14-10-23(11-15-26)28(33)31-29-30-27(19-37-29)22-8-12-25(13-9-22)36-24-6-4-3-5-7-24/h3-15,19-21H,16-18H2,1-2H3,(H,30,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUPAWRIWGBLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against two key analogs from the literature: 2D291 (N-(4-(2-bromo-5-methylphenyl)-thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) and 2E151 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide), both reported as small-molecule calcium channel activators with immunomodulatory effects .
Table 1: Structural and Functional Comparison
Key Observations:
2D291’s bromo-methylphenyl group may confer electrophilic reactivity, while 2E151’s dimethylphenyl group prioritizes lipophilicity.
Sulfonyl Substituents:
- The 3,5-dimethylpiperidine in the target compound likely improves metabolic stability over 2E151’s 4-propylpiperidine , where the alkyl chain could increase susceptibility to oxidative metabolism.
- Both 2D291 and 2E151 utilize unmodified or propyl-substituted piperidine, suggesting the target’s dimethylation balances rigidity and solubility.
Biological Activity: While direct data on the target compound is unavailable, 2D291 and 2E151 demonstrate adjuvant-like activity by amplifying cytokine production (e.g., IL-6, TNF-α) when co-administered with toll-like receptor agonists (LPS/MPLA) . The target’s phenoxyphenyl group may further optimize interactions with transcription factors (e.g., NF-κB) involved in cytokine gene regulation.
Research Findings and Mechanistic Insights
Hypothesized Pharmacological Profile
- Cytokine Modulation: The structural resemblance to 2D291 and 2E151 suggests the target compound may potentiate innate immune responses by enhancing NFAT/NF-κB signaling, a mechanism critical for adjuvant activity .
- Metabolic Stability: The 3,5-dimethylpiperidine group may reduce cytochrome P450-mediated metabolism compared to analogs with alkyl chains (e.g., 2E151), improving pharmacokinetics.
Q & A
Basic: What are the standard synthetic routes for 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones.
- Step 2: Sulfonylation of the piperidine moiety using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane).
- Step 3: Coupling of the sulfonylated piperidine with the benzamide-thiazole intermediate via amide bond formation, often using carbodiimide crosslinkers like EDC/HOBt .
Characterization:
- NMR spectroscopy (1H/13C) identifies aromatic protons (δ 7.2–8.1 ppm) and sulfonyl group signals (δ 3.1–3.5 ppm for piperidine methyl groups).
- Mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 578.2) .
Advanced: How can reaction conditions be optimized to improve yield during sulfonylation?
Answer:
Key parameters include:
- Temperature: Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.
- Solvent: Use anhydrous DMF or dichloromethane to enhance reagent solubility .
- Catalyst: Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation efficiency .
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